
N-methyl-N-octadecyloctadecan-1-amine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-octadecyloctadecan-1-amine;sulfuric acid is a chemical compound with the molecular formula C37H77NO4S. It is also known as N,N-Dioctadecylmethylamine. This compound is characterized by its long alkyl chains and the presence of both amine and sulfuric acid functional groups. It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-octadecyloctadecan-1-amine involves the reaction of octadecylamine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or chloroform, with the presence of a base like sodium hydroxide to facilitate the methylation process. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N-methyl-N-octadecyloctadecan-1-amine is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The product is then purified through distillation or recrystallization to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-octadecyloctadecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into primary or secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, forming quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, organic solvents like dichloromethane or chloroform, mild heating.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines, secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
N-methyl-N-octadecyloctadecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mechanism of Action
The mechanism of action of N-methyl-N-octadecyloctadecan-1-amine is primarily based on its ability to interact with lipid membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes. Additionally, the amine group can form hydrogen bonds and electrostatic interactions with various molecular targets, influencing their activity and function.
Comparison with Similar Compounds
N-methyl-N-octadecyloctadecan-1-amine can be compared with other long-chain amines and surfactants:
N,N-Dioctadecylamine: Similar in structure but lacks the methyl group, resulting in different chemical properties and applications.
N-methyl-N-octyldecan-1-amine: Shorter alkyl chains, leading to different solubility and interaction with lipid membranes.
N-octadecyl-N-methyl-1-octadecanamine: Similar structure but may have different industrial and research applications due to slight variations in chemical properties.
These comparisons highlight the unique properties of N-methyl-N-octadecyloctadecan-1-amine, making it suitable for specific applications in various fields.
Properties
CAS No. |
558460-61-0 |
|---|---|
Molecular Formula |
C37H79NO4S |
Molecular Weight |
634.1 g/mol |
IUPAC Name |
N-methyl-N-octadecyloctadecan-1-amine;sulfuric acid |
InChI |
InChI=1S/C37H77N.H2O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5(2,3)4/h4-37H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
RPNYYLAQGLENEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
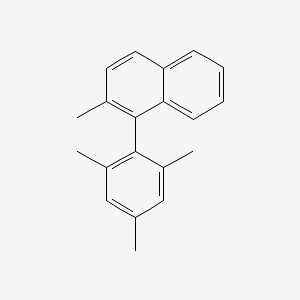
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
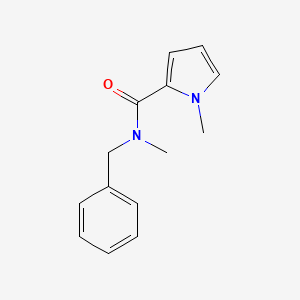

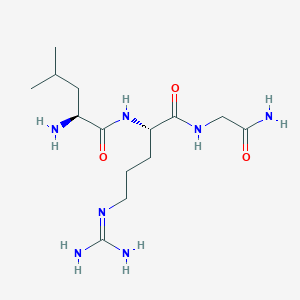
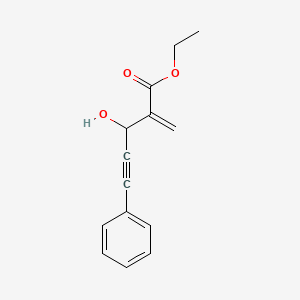


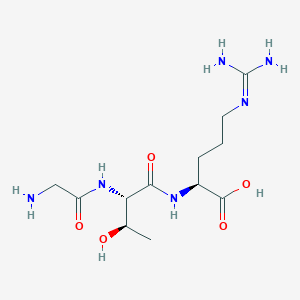
![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)
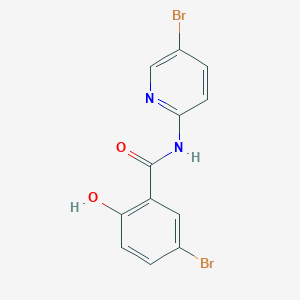
![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)
